Phenyl 5-cyanopyrazin-2-ylcarbamate
Description
Phenyl 5-cyanopyrazin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyrazine core substituted with a cyano group at position 5 and a phenylcarbamate moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pyrazine-based antitumor agents. The cyano group may enhance electronic interactions with biological targets, while the phenylcarbamate moiety could influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H8N4O2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
phenyl N-(5-cyanopyrazin-2-yl)carbamate |
InChI |
InChI=1S/C12H8N4O2/c13-6-9-7-15-11(8-14-9)16-12(17)18-10-4-2-1-3-5-10/h1-5,7-8H,(H,15,16,17) |
InChI Key |
FMDUIXVUAMELIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=C(N=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=C(N=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from NSC 370147 (Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate, 2-hydroxyethanesulfonate, hydrate), a structurally related antitumor agent evaluated in . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The phenylcarbamate substituent may enhance metabolic stability compared to the ethylcarbamate in NSC 370147, though this requires experimental validation.
Antitumor Activity: NSC 370147 shows broad-spectrum activity against multidrug-resistant tumors, a property attributed to its unique interaction with tubulin . This compound’s cyano group could modulate similar pathways but might require structural optimization for comparable efficacy.
Resistance Profile: NSC 370147 overcomes resistance to Adriamycin, cisplatin, and vincristine . The cyano group in this compound might bypass resistance mechanisms involving efflux pumps (e.g., P-glycoprotein), but this remains speculative without direct data.
Limitations of Available Evidence
The majority of the provided evidence (–10) focuses on phenylephrine hydrochloride analysis via spectrophotometry and is unrelated to pyrazine carbamates. Only provides actionable data on a structurally analogous compound (NSC 370147). No direct studies on this compound’s synthesis, pharmacokinetics, or bioactivity are cited.
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